

Protocol for Synthesizing Bupivacaine Impurity E Reference Standard

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Compound of Interest

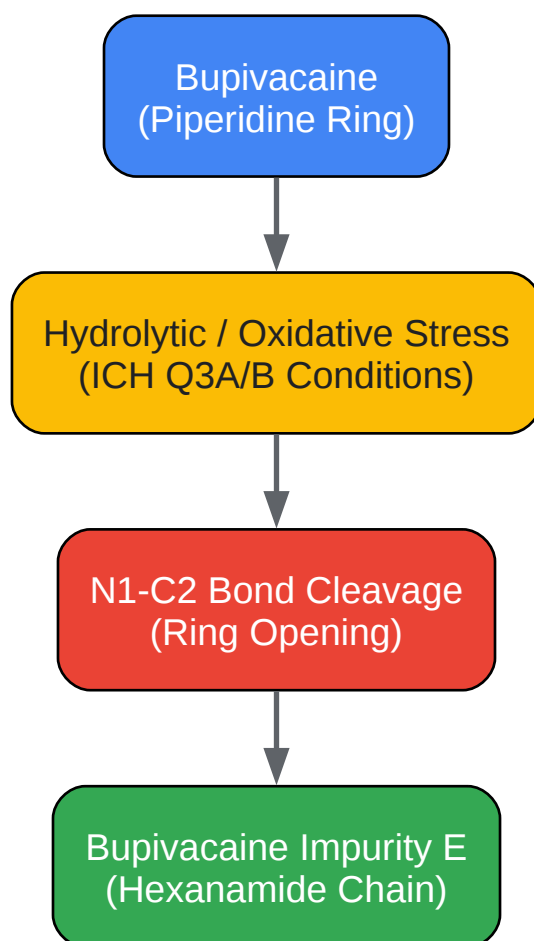
Compound Name:	<i>Bupivacaine N-Oxide Hydrochloride Salt</i>
CAS No.:	<i>1796927-05-3</i>
Cat. No.:	<i>B586037</i>

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Introduction & Scientific Context

Bupivacaine is a widely utilized amide-type local anesthetic, characterized by its lipophilic piperidine ring and 2,6-xylidine moiety. During its lifecycle—from active pharmaceutical ingredient (API) manufacturing to long-term storage—bupivacaine is susceptible to structural degradation under hydrolytic and oxidative stress[1].

Bupivacaine Impurity E (Chemical Name: 6-(Butylamino)-N-(2,6-dimethylphenyl)hexanamide, CAS: 1330172-81-0) is a critical pharmacopeial reference standard specified by the European Pharmacopoeia (EP)[2]. Unlike the intact piperidine structure of the parent drug, Impurity E features a linear hexanamide chain. It is primarily generated via the hydrolytic cleavage and subsequent ring-opening of the N1-C2 bond in the piperidine ring[1]. Monitoring this specific degradation product is mandatory under ICH Q3A/Q3B guidelines to ensure the toxicological safety and stability of bupivacaine formulations.



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Fig 1. Degradation pathway of Bupivacaine yielding Impurity E via ring opening.

Retrosynthetic Strategy & Causality

While Impurity E can be isolated from forced degradation studies of bupivacaine, de novo synthesis is the only viable method for producing high-purity (>99%) reference standards required for analytical calibration[1][3].

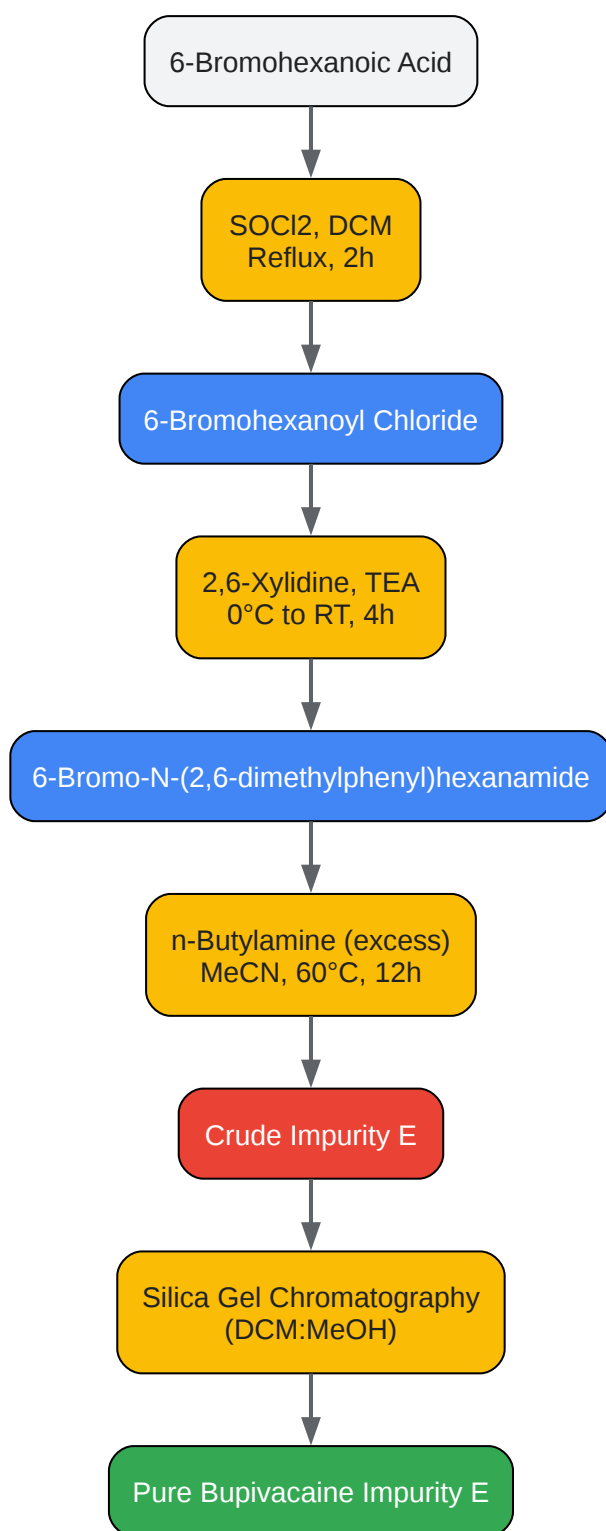
Our synthetic strategy relies on a two-step sequence starting from commercially available 6-bromohexanoic acid:

- Acid Chloride Activation & Amidation: Direct coupling of 6-bromohexanoic acid with 2,6-xylylidine using peptide coupling agents (e.g., EDC/HOBt) often yields difficult-to-remove urea byproducts. By first converting the acid to an highly reactive acid chloride using thionyl

chloride, we ensure quantitative conversion when reacting with the sterically hindered 2,6-xylydine.

- Nucleophilic Substitution (Amination): The resulting 6-bromo-N-(2,6-dimethylphenyl)hexanamide undergoes an

reaction with n-butylamine. We deliberately utilize a stoichiometric excess of n-butylamine. This excess serves a dual purpose: it acts as an acid scavenger for the liberated hydrobromic acid (HBr) and kinetically favors mono-alkylation, effectively suppressing the formation of over-alkylated tertiary amine impurities.



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Fig 2. De novo synthetic workflow for Bupivacaine Impurity E reference standard.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 6-Bromo-N-(2,6-dimethylphenyl)hexanamide

- **Activation:** Dissolve 6-bromohexanoic acid (10.0 g, 51.3 mmol) in anhydrous dichloromethane (DCM, 100 mL). Add a catalytic amount of N,N-dimethylformamide (DMF, 0.5 mL).
- **Chlorination:** Dropwise add thionyl chloride (SOCl₂, 5.6 mL, 77.0 mmol) at 0°C under an inert nitrogen atmosphere. Reflux the mixture for 2 hours until gas evolution ceases. Concentrate the mixture in vacuo to remove excess SOCl₂, yielding crude 6-bromohexanoyl chloride.
- **Amidation:** Redissolve the acid chloride in anhydrous DCM (50 mL). In a separate flask, prepare a solution of 2,6-xylidine (6.2 g, 51.3 mmol) and triethylamine (TEA, 8.6 mL, 61.5 mmol) in DCM (50 mL).
- **Coupling:** Add the acid chloride solution dropwise to the 2,6-xylidine solution at 0°C. Allow the reaction to warm to room temperature and stir for 4 hours.
- **Workup:** Quench with saturated aqueous sodium bicarbonate (100 mL). Extract the aqueous layer with DCM (2 x 50 mL). Wash the combined organic layers with 1M HCl, brine, dry over anhydrous sodium sulfate, and concentrate to afford the intermediate as a white solid.

Step 2: Synthesis of Bupivacaine Impurity E (Free Base)

- **Amination:** Dissolve the 6-bromo-N-(2,6-dimethylphenyl)hexanamide intermediate (10.0 g, 33.5 mmol) in anhydrous acetonitrile (100 mL).
- **Substitution:** Add n-butylamine (16.6 mL, 167.5 mmol, 5.0 eq). The large excess prevents the newly formed secondary amine from reacting with another molecule of the bromide intermediate.
- **Heating:** Stir the reaction mixture at 60°C for 12 hours. Monitor the disappearance of the starting material via TLC (DCM:MeOH 95:5).

- Workup: Evaporate the solvent and excess n-butylamine under reduced pressure. Partition the residue between ethyl acetate (150 mL) and 1M NaOH (100 mL). Wash the organic layer with brine, dry over

, and concentrate to yield crude Impurity E.

Step 3: Purification and Salt Formation

- Chromatography: Purify the crude product via silica gel column chromatography, eluting with a gradient of DCM to DCM:MeOH (95:5) containing 0.1% TEA to prevent tailing of the amine.
- Salt Formation (Optional but Recommended): To enhance long-term stability^[4], dissolve the pure free base in diethyl ether and add 2M HCl in diethyl ether dropwise until precipitation is complete. Filter and dry the resulting Bupivacaine Impurity E Hydrochloride salt in vacuo.

Analytical Characterization & Validation

To validate the synthesized material as a self-validating reference standard, it must undergo rigorous analytical testing. The structural identity and purity must align with pharmacopeial benchmarks^[1].

Table 1: Recommended HPLC Gradient Method for Impurity Profiling

Parameter	Specification
Column	C18, 250 mm × 4.6 mm, 5 μm particle size
Mobile Phase A	0.05 M Potassium Phosphate buffer (pH 6.8)
Mobile Phase B	Acetonitrile (HPLC Grade)
Flow Rate	1.0 mL/min
Gradient Program	0-10 min: 30% B → 60% B 10-20 min: 60% B → 80% B 20-25 min: 80% B → 30% B
Detection Wavelength	UV at 220 nm
Column Temperature	30°C

Table 2: Expected H-NMR Spectral Assignments (400 MHz,)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
0.90	Triplet (t)	3H	Terminal (butyl chain)
1.30 - 1.55	Multiplet (m)	6H	Aliphatic (butyl and hexyl chains)
1.65 - 1.75	Multiplet (m)	4H	Aliphatic (hexyl chain)
2.20	Singlet (s)	6H	Aromatic (2,6-xylylidine moiety)
2.40	Triplet (t)	2H	(adjacent to amide)
2.65	Triplet (t)	4H	(adjacent to secondary amine)
7.05 - 7.15	Multiplet (m)	3H	Aromatic protons (Ar-H)
8.50	Broad Singlet (br s)	1H	Amide

References

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